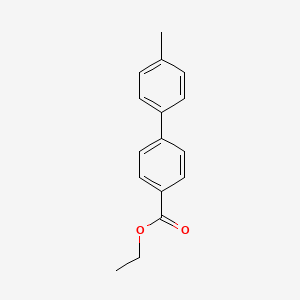

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Descripción general

Descripción

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of biphenyl carboxylic acid esters It is characterized by the presence of a biphenyl core with a methyl group at the 4’ position and an ethyl ester functional group at the 4 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 4’-Methyl-biphenyl-4-carboxylic acid. One common method is the reaction of 4’-Methyl-biphenyl-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The methyl group at the 4’ position can be oxidized to form corresponding alcohol, aldehyde, or carboxylic acid derivatives.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

Oxidation: Formation of 4’-Methyl-biphenyl-4-carboxylic acid.

Reduction: Formation of 4’-Methyl-biphenyl-4-carbinol.

Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic molecules. Its versatility allows it to be utilized in creating pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including:

- Esterification : The formation of esters from acids and alcohols.

- Suzuki-Miyaura Coupling : A widely-used method for forming carbon-carbon bonds, which is essential in synthesizing complex organic compounds.

Material Science

In material science, the compound is explored for its potential in designing novel materials with specific electronic and optical properties. Applications include:

- Liquid Crystals : Utilized in the development of liquid crystal displays (LCDs).

- Organic Semiconductors : Investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Studies

The compound is employed in biological research to study enzyme-catalyzed reactions and as a probe in biochemical assays. Notable applications include:

- Enzyme Activity Studies : It acts as a substrate or probe to investigate enzyme kinetics and mechanisms.

- Therapeutic Potential : Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Study 1: Anticancer Activity

A study focused on evaluating the cytotoxic effects of various biphenyl derivatives, including this compound, on human cancer cell lines. The findings indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical targets for pain and inflammation management. The results demonstrated effective inhibition with IC50 values of 15 µM for COX-1 and 20 µM for COX-2, indicating a selective inhibition profile.

Mecanismo De Acción

The mechanism of action of 4’-Methyl-biphenyl-4-carboxylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and activity.

Comparación Con Compuestos Similares

Similar Compounds

4’-Methoxy-biphenyl-4-carboxylic acid ethyl ester: Similar structure with a methoxy group instead of a methyl group.

Methyl biphenyl-4-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.

Uniqueness

4’-Methyl-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of the methyl group at the 4’ position and the ethyl ester functional group

Actividad Biológica

Overview

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound belonging to the biphenyl carboxylic acid esters class. It features a biphenyl core with a methyl group at the 4' position and an ethyl ester functional group at the 4 position. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antibacterial applications.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules:

- Antifungal Activity : Similar biphenyl compounds have demonstrated antifungal effects against Paracoccidioides brasiliensis, a pathogenic fungus. The compound's structural characteristics may enhance its ability to disrupt fungal cell membranes or inhibit specific metabolic pathways within the fungi .

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to the formation of metabolites that may exhibit different biological activities compared to the parent compound .

- Cell Signaling Modulation : Depending on the concentration and cell type, this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. It may activate or inhibit specific pathways, leading to varied cellular responses .

The biochemical profile of this compound includes:

- Binding Affinity : The compound can bind to proteins, influencing their function and stability. This binding capability is essential for modulating various cellular processes .

- Metabolic Pathways : It participates in several metabolic pathways through interactions with enzymes. These interactions can alter metabolic flux and affect the levels of key metabolites within cells .

Cellular Effects

The effects of this compound on cells are diverse:

- Gene Expression : It can modulate the expression of genes involved in metabolic processes, potentially leading to changes in metabolite production .

- Subcellular Localization : The localization of this compound within cellular compartments can significantly impact its biological activity. For instance, localization to mitochondria may influence energy metabolism, while localization to the nucleus could affect transcriptional regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with biphenyl derivatives:

Summary Table of Biological Activities

Propiedades

IUPAC Name |

ethyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-18-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIUPCBLFWHEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.